Aqueous Solubility vs. cis-Pinonic Acid
A direct head-to-head comparison using the dynamic solid-liquid phase equilibria method established that cis-pinic acid, as a dicarboxylic acid, exhibits significantly better aqueous solubility than the monocarboxylic cis-pinonic acid. This differential solubility is a primary determinant of their respective fates in atmospheric multiphase chemistry [1].
| Evidence Dimension | Aqueous Solubility (qualitative, structural class) |
|---|---|
| Target Compound Data | Dicarboxylic acid (cis-pinic acid): Exhibits better solubility |
| Comparator Or Baseline | Monocarboxylic acid (cis-pinonic acid): Exhibits lower solubility |
| Quantified Difference | cis-Pinic acid shows 'better solubility' than cis-pinonic acid |
| Conditions | Dynamic method (solid-liquid phase equilibria) in aqueous solution |
Why This Matters
Procuring pinic acid ensures accurate modeling of SOA formation, as its higher water solubility dictates distinct nucleation and cloud condensation nuclei activity compared to pinonic acid.
- [1] Kołodziejczyk A, Pyrcz P, Pobudkowska A, Błaziak K, Szmigielski R. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products. J Phys Chem B. 2019;123(39):8261-8267. doi:10.1021/acs.jpcb.9b05211 View Source
